2,3-Dibromo-4-fluorophenylacetonitrile
Description
Chemical Identity and Classification
2,3-Dibromo-4-fluorophenylacetonitrile belongs to the class of halogenated phenylacetonitriles, characterized by the presence of multiple halogen substituents on the aromatic ring. Based on structural analysis of related compounds, this molecule would have the molecular formula C₈H₄Br₂FN and an estimated molecular weight of approximately 292.93 g/mol, similar to the closely related 2,4-Dibromo-3-fluorophenylacetonitrile which has a molecular weight of 292.93 g/mol. The compound features a benzene ring with bromine atoms at the 2 and 3 positions, a fluorine atom at the 4 position, and an acetonitrile functional group (-CH₂CN) attached to the aromatic ring.
The International Union of Pure and Applied Chemistry nomenclature for this compound would be 2-(2,3-dibromo-4-fluorophenyl)acetonitrile, following the systematic naming conventions observed in related structures. For comparison, the documented compound 2,3-Dibromo-4,6-difluorophenylacetonitrile has the IUPAC name 2-(2,3-dibromo-4,6-difluorophenyl)acetonitrile. The nitrile functional group classifies this compound as an organonitrile, while the multiple halogen substituents place it in the category of polyhalogenated aromatic compounds.
From a chemical classification perspective, 2,3-Dibromo-4-fluorophenylacetonitrile can be categorized as a halogenated aromatic compound containing both heavy halogens (bromine) and light halogens (fluorine). This mixed halogenation pattern is particularly significant in medicinal chemistry applications, as demonstrated by related compounds like 2,3-Dichloro-5-fluorophenylacetonitrile, which shows potential biological activities due to its halogenated structure. The presence of the acetonitrile group provides additional synthetic versatility, as nitriles can be readily converted to various functional groups including carboxylic acids, amides, and amines through established synthetic transformations.
Historical Context in Halogenated Nitrile Chemistry
The development of halogenated phenylacetonitriles has been driven primarily by their applications in pharmaceutical and agrochemical research. Historical synthesis methods for related compounds provide insights into the evolution of halogenated nitrile chemistry. For instance, the synthesis of 2-(2-Bromo-4-fluorophenyl)acetonitrile demonstrates established methodologies involving sodium cyanide displacement reactions, where bromide precursors are treated with sodium cyanide in dimethylformamide to yield the desired nitrile products with high efficiency.
The synthetic approach to halogenated phenylacetonitriles typically involves either direct halogenation of existing phenylacetonitrile compounds or the introduction of the acetonitrile group to pre-halogenated aromatic precursors. Documentation from synthesis protocols shows that 2-bromo-4-fluorophenylacetonitrile can be prepared with 96% yield using sodium cyanide displacement reactions. These high-yielding transformations have made halogenated phenylacetonitriles attractive synthetic intermediates in pharmaceutical chemistry.
The historical importance of halogenated nitriles extends to their role as building blocks in complex molecule synthesis. Related compounds such as 2,3-Dibromo-4-fluoroaniline have been extensively studied for their potential in organic synthesis, with documented synthetic routes involving multiple bromination steps starting from fluoroaniline precursors. The development of these synthetic methodologies has enabled access to increasingly complex halogenated aromatic systems, contributing to advances in drug discovery and materials science.
Industrial interest in polyhalogenated phenylacetonitriles has grown significantly due to their utility as advanced intermediates. The compound 1,3-Dibromo-2-propanol, while structurally different, illustrates the commercial importance of polybrominated compounds, with established supplier networks and standardized storage conditions. This commercial infrastructure supports the broader development of halogenated organic compounds for research and industrial applications.
Significance in Organic Halogen Chemistry
The significance of 2,3-Dibromo-4-fluorophenylacetonitrile in organic halogen chemistry lies in its unique substitution pattern that combines the distinct properties of bromine and fluorine substituents. Bromine atoms serve as excellent leaving groups in nucleophilic substitution reactions and can participate in cross-coupling reactions, while fluorine atoms provide electronic effects that modulate reactivity and biological activity. This combination creates opportunities for selective synthetic transformations that would not be possible with single-halogen systems.
The electronic effects of the mixed halogenation pattern significantly influence the compound's reactivity profile. Fluorine substituents are strongly electron-withdrawing due to their high electronegativity, while bromine atoms are moderately electron-withdrawing but also provide steric bulk. The positioning of these substituents at the 2, 3, and 4 positions creates a complex electronic environment that affects both the electrophilic and nucleophilic reactivity of the aromatic ring and the acetonitrile side chain.
Related research on compounds like 2,3-Dibromo-4,6-difluorophenylacetonitrile demonstrates the synthetic utility of polyhalogenated phenylacetonitriles in pharmaceutical applications. The molecular weight of 310.92 g/mol for this difluorinated analog suggests that the monofluorinated 2,3-Dibromo-4-fluorophenylacetonitrile would have enhanced drug-like properties due to its lower molecular weight while maintaining the beneficial halogenation pattern.
The strategic importance of mixed halogenation extends to its role in structure-activity relationships in medicinal chemistry. Studies of related compounds such as 2-(3-Bromo-4-fluorophenyl)acetonitrile show that specific halogenation patterns can significantly influence biological activity. The compound exhibits molecular recognition properties that make it valuable in pharmaceutical research, with documented synthetic protocols demonstrating its accessibility through established organic transformations.
Advanced applications of polyhalogenated phenylacetonitriles include their use as intermediates in the synthesis of complex heterocyclic systems. Research protocols demonstrate that compounds like 2-(2-bromo-4-fluorophenyl)acetonitrile can be converted to cyclic structures through multistep synthetic sequences involving base-mediated cyclization reactions. These transformations highlight the synthetic versatility inherent in the halogenated phenylacetonitrile scaffold and its potential for accessing diverse chemical space in drug discovery programs.
Properties
IUPAC Name |
2-(2,3-dibromo-4-fluorophenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2FN/c9-7-5(3-4-12)1-2-6(11)8(7)10/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITOPCZUPVOHXQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CC#N)Br)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of Aromatic Precursors
Method Overview:
The initial step involves selective bromination of aromatic compounds such as 4-fluoroacetophenone or related derivatives. Bromination is typically carried out using molecular bromine in a suitable solvent like dichloromethane (DCM) or acetic acid, under controlled low temperatures to ensure regioselectivity.
| Reaction Conditions | Reagents | Yield | Notes |
|---|---|---|---|
| Bromine in dichloromethane with acetic acid at 10°C | Bromine (2.43 g, 15.2 mmol) | ~96% | Rapid addition, yields crude bromide as yellow oil |
| Bromination with bromine in ethanol or acetic acid | Bromine, acetic acid | Variable | Ensures regioselectivity at 2,3-positions |
Research Findings:
According to a patent (CN105001074A), bromination of fumaric acid derivatives using hydrogen bromide and hydrogen peroxide prevents the use of elemental bromine, offering a more environmentally friendly approach with high efficiency. Although this method is for succinic acid derivatives, similar principles apply to aromatic bromination, emphasizing controlled, in-situ bromine generation to improve safety and selectivity.
Conversion to Nitrile Derivatives
Method Overview:
The brominated aromatic intermediates are then subjected to nucleophilic substitution with cyanide sources such as sodium cyanide (NaCN) to form the nitrile compound. This step typically occurs in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions.
| Reagents | Conditions | Yield | Notes |
|---|---|---|---|
| Bromide + NaCN in DMF | Reflux for 24 hours | ~96% | Efficient conversion, high purity nitrile |
| Bromide + NaCN + water | Stirring at room temp, followed by filtration | High yield | Suitable for scale-up |
Research Findings:
The synthesis of 2-(2-bromo-4-fluorophenyl)acetonitrile has been reported with yields up to 96% under reflux in DMF, with subsequent purification by crystallization. The nitrile formation is facilitated by the good leaving group ability of bromine and the nucleophilicity of cyanide ions.
Functionalization to Dibromo-Fluoro Acetophenone
Method Overview:
A key step involves brominating the acetophenone derivative at the 2,3-positions. This is achieved by adding bromine dropwise to a solution of 3-bromo-4-fluoroacetophenone in DCM and acetic acid at low temperatures (~10°C). The reaction proceeds rapidly, typically within 15 minutes, yielding the dibrominated product.
| Reaction Conditions | Reagents | Yield | Notes |
|---|---|---|---|
| Bromine in DCM + acetic acid at 10°C | Bromine (2.43 g, 15.2 mmol) | 96.1% | Crude product as yellow oil |
| Bromination with elemental bromine | Bromine in DCM | Similar high yields | Rapid, controlled addition |
Research Findings:
According to a patent (US2004220194), the bromination of 3-bromo-4-fluoroacetophenone with bromine in DCM and acetic acid at low temperature yields the dibrominated ketone efficiently, with yields exceeding 96%. This intermediate is suitable for subsequent nitrile formation.
Final Assembly of the Compound
Method Overview:
The nitrile derivative is then subjected to further functionalization, such as nucleophilic substitution or cyclization, to obtain the target compound. The overall process emphasizes mild reaction conditions, high regioselectivity, and environmentally friendly reagents.
Summary of Preparation Pathways
| Step | Description | Typical Reagents | Conditions | Yield / Efficiency |
|---|---|---|---|---|
| 1 | Bromination of aromatic ketone | Bromine in DCM or acetic acid | 10°C, rapid addition | ~96% |
| 2 | Conversion of bromide to nitrile | Sodium cyanide in DMF | Reflux, 24h | ~96% |
| 3 | Dibromination of aromatic ring | Bromine in DCM + acetic acid | 10°C, 15 min | ~96% |
| 4 | Final functionalization | Various, depending on target | Mild conditions | High purity and yield |
Notes and Recommendations
- Environmental considerations: Using in-situ bromine generation (via hydrogen bromide and hydrogen peroxide) as described in patent CN105001074A can reduce hazards associated with elemental bromine handling.
- Reaction optimization: Low-temperature bromination ensures regioselectivity and minimizes side reactions.
- Purification: Crystallization and chromatography are effective for isolating high-purity intermediates.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dibromo-4-fluorophenylacetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) or a catalyst (e.g., palladium).
Reduction: Reducing agents such as LiAlH4 or hydrogen gas with a catalyst (e.g., palladium on carbon).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution: Substituted phenylacetonitrile derivatives.
Reduction: 2,3-Dibromo-4-fluorophenylethylamine.
Oxidation: 2,3-Dibromo-4-fluorobenzoic acid.
Scientific Research Applications
2,3-Dibromo-4-fluorophenylacetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,3-Dibromo-4-fluorophenylacetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets, contributing to its biological activity.
Comparison with Similar Compounds
Structural Comparison
A closely related compound, 2-(4-bromo-2,6-difluorophenyl)acetonitrile (CAS 537033-52-6), provides a useful benchmark for comparison . The table below highlights key structural differences:
| Property | 2,3-Dibromo-4-fluorophenylacetonitrile | 2-(4-bromo-2,6-difluorophenyl)acetonitrile |
|---|---|---|
| Bromine Substitution | 2-Br, 3-Br | 4-Br |
| Fluorine Substitution | 4-F | 2-F, 6-F |
| Halogen Count | 2 Br, 1 F | 1 Br, 2 F |
| Electronic Effects | Strong electron-withdrawing (Br, F) | Moderate electron-withdrawing (Br, F) |
| Molecular Symmetry | Low (asymmetric substitution) | High (symmetric 2,6-difluoro substitution) |
Physicochemical Properties (Inferred)
- Solubility : The increased halogen content in 2,3-Dibromo-4-fluorophenylacetonitrile likely reduces solubility in polar solvents compared to 2-(4-bromo-2,6-difluorophenyl)acetonitrile , which has fewer bromine atoms.
- Thermal Stability : Symmetric substitution in the difluoro compound may enhance crystallinity and thermal stability relative to the asymmetric dibromo derivative.
Biological Activity
2,3-Dibromo-4-fluorophenylacetonitrile is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its structure, characterized by halogen substitutions, suggests possible interactions with biological targets, influencing various physiological processes.
Chemical Structure and Properties
The chemical formula for 2,3-Dibromo-4-fluorophenylacetonitrile is C9H6Br2F N. The presence of bromine and fluorine atoms is significant as they can enhance the compound's biological activity through increased lipophilicity and altered binding properties.
The mechanism of action for 2,3-Dibromo-4-fluorophenylacetonitrile involves interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate enzymatic activity or receptor signaling pathways, leading to various biological effects. The halogen atoms may influence the compound's reactivity and binding affinity, enhancing its potential therapeutic effects.
Biological Activity Overview
Research has indicated that compounds similar to 2,3-Dibromo-4-fluorophenylacetonitrile exhibit a range of biological activities:
- Anticancer Activity : Studies have shown that halogenated phenylacetonitriles can induce apoptosis in cancer cell lines. For example, compounds with similar structures demonstrated significant antiproliferative activity against A549 (lung adenocarcinoma) and MCF-7 (breast cancer) cell lines with IC50 values as low as 5.9 µM .
- Antimicrobial Properties : Some derivatives have shown promising antimicrobial activity against various pathogens, suggesting potential applications in treating infections.
Case Studies
- Antiproliferative Effects : A study evaluated the cytotoxic effects of structurally related compounds on human cancer cell lines. The results indicated that compounds with electron-withdrawing groups like bromine and fluorine exhibited enhanced antiproliferative activity compared to their unsubstituted counterparts. Specifically, a compound similar to 2,3-Dibromo-4-fluorophenylacetonitrile showed an IC50 value of 5.9 µM against A549 cells .
- Apoptosis Induction : In vitro studies demonstrated that treatment with halogenated phenylacetonitriles led to significant apoptosis in cancer cells. Flow cytometric analysis revealed that these compounds could induce cell cycle arrest at the S phase and increase late apoptotic cell populations .
Data Table: Biological Activity Comparison
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2,3-Dibromo-4-fluorophenylacetonitrile | A549 (Lung) | 5.9 | Apoptosis induction; S-phase arrest |
| Similar Halogenated Compound | MCF-7 (Breast) | 5.65 | Apoptosis induction; S-phase arrest |
| Unsubstituted Phenylacetonitrile | A549 (Lung) | >80 | Minimal activity |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,3-Dibromo-4-fluorophenylacetonitrile, and how can reaction parameters be optimized?
- Methodological Answer : Bromination of 4-fluorophenylacetonitrile using reagents like N-bromosuccinimide (NBS) in dichloromethane or acetic acid is a common approach. Sequential bromination at positions 2 and 3 can be controlled by adjusting stoichiometry and reaction time. Optimize yields by monitoring via TLC or HPLC, and use polar aprotic solvents (e.g., DMF) to enhance solubility. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended .
Q. Which spectroscopic techniques are most reliable for characterizing 2,3-Dibromo-4-fluorophenylacetonitrile?
- Methodological Answer :
- NMR : NMR will show deshielding of aromatic protons adjacent to bromine/fluorine, with coupling constants () ~8–12 Hz. NMR will display a singlet for the para-fluorine.
- Mass Spectrometry : High-resolution MS (HRMS) should confirm the molecular ion peak at m/z 292.85 (CHBrFN).
- IR : Stretching frequencies for C≡N (~2240 cm) and C-Br (~600 cm) are key identifiers. Cross-validate with PubChem data for similar halogenated nitriles .
Q. What safety measures are essential for handling 2,3-Dibromo-4-fluorophenylacetonitrile?
- Methodological Answer : Use fume hoods, nitrile gloves, and safety goggles. Avoid inhalation/contact due to bromine’s toxicity and nitrile’s reactivity. Store in airtight containers away from light. Dispose of waste via halogen-specific protocols, as outlined in safety data sheets for analogous brominated compounds .
Advanced Research Questions
Q. How can computational methods predict the electronic properties of 2,3-Dibromo-4-fluorophenylacetonitrile?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model substituent effects. Analyze HOMO-LUMO gaps to assess reactivity in cross-coupling reactions. Compare computed NMR shifts with experimental data to validate accuracy .
Q. How to resolve contradictions between spectral data and crystallographic results in structural elucidation?
- Methodological Answer : If NMR suggests a planar structure but X-ray diffraction (using SHELXL ) reveals torsional strain, re-examine sample purity and crystallization conditions. Use redundancy in data collection (e.g., multiple crystals) and refine models with anisotropic displacement parameters. Validate via Hirshfeld surface analysis for intermolecular interactions .
Q. What role do bromine and fluorine substituents play in directing reactivity during Suzuki-Miyaura cross-coupling?
- Methodological Answer : Bromine’s electronegativity increases oxidative addition efficiency in palladium catalysis, while fluorine’s ortho-directing effect stabilizes intermediates. Compare reaction rates with mono-brominated analogs (e.g., 4-fluorophenylacetonitrile) to quantify steric vs. electronic contributions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
